molecular formula C18H15F3N2OS B7462014 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B7462014
M. Wt: 364.4 g/mol
InChI Key: XYIVEPAHIUSXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTA-EG6 is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

BTA-EG6 has been shown to have a variety of scientific research applications. One of the most promising areas of research involves its anti-inflammatory properties. BTA-EG6 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. Additionally, BTA-EG6 has been shown to have anti-tumor properties, making it a potential candidate for cancer research.

Mechanism of Action

The mechanism of action of BTA-EG6 is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BTA-EG6 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. Additionally, BTA-EG6 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, BTA-EG6 has been shown to have antioxidant properties, which can help protect cells from damage. Additionally, BTA-EG6 has been shown to have neuroprotective properties, making it a potential candidate for research into neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTA-EG6 in lab experiments is its relatively simple synthesis method. Additionally, BTA-EG6 has been shown to have low toxicity, making it a safer option for use in research. However, one of the limitations of using BTA-EG6 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving BTA-EG6. One area of research involves further exploring its anti-inflammatory and anti-tumor properties, with the goal of developing new treatments for inflammatory diseases and cancer. Additionally, research into the neuroprotective properties of BTA-EG6 could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research into the mechanism of action of BTA-EG6 could lead to the development of new drugs that target specific enzymes and signaling pathways.

Synthesis Methods

BTA-EG6 can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethylene oxide to form 2-(2-hydroxyethyl)benzothiazole. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the final product, BTA-EG6. The synthesis of BTA-EG6 has been optimized to increase yield and purity, making it a viable option for use in research.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c19-18(20,21)13-5-3-4-12(10-13)11-16(24)22-9-8-17-23-14-6-1-2-7-15(14)25-17/h1-7,10H,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIVEPAHIUSXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide

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